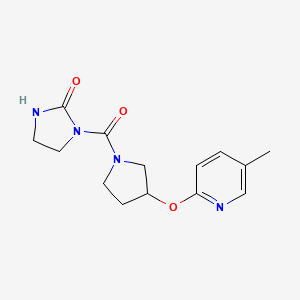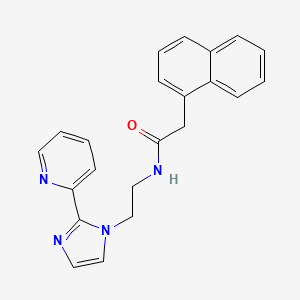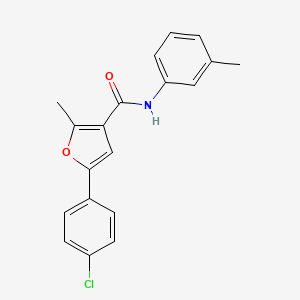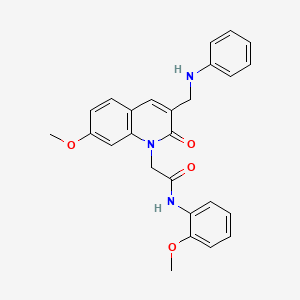
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an imidazolidinone ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and imidazolidinone rings, as well as the 5-methylpyridin-2-yl group. The spatial orientation of substituents and the stereochemistry of the molecule could significantly influence its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación
Antiviral Agents
Imidazolidin-2-one derivatives have been evaluated for their antiviral properties, particularly against herpes virus, HIV, and tuberculosis .
Antimicrobial Agents
These compounds also show promise as antimicrobial agents due to their ability to inhibit the growth of various microorganisms .
Anti-inflammatory Agents
Due to their chemical structure, imidazolidin-2-one derivatives can be used as anti-inflammatory agents, helping to reduce inflammation in various conditions .
Chiral Auxiliary and Ligand for Asymmetric Catalysis
Some derivatives are used in asymmetric catalysis, serving as a chiral auxiliary or ligand to facilitate certain chemical reactions .
Pharmaceutical Intermediates
They can serve as intermediates in the synthesis of pharmaceuticals and bioactive products, such as Tamiflu for influenza treatment and balanol as a protein kinase inhibitor .
Mecanismo De Acción
The compound also contains an imidazole ring, which is found in many bioactive compounds and drugs . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its physicochemical properties. For instance, the presence of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain better ADME/Tox results for drug candidates .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJILGTUCPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)
![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)



![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)


